molecular formula C17H17BrN6O3S B3303176 N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 920174-82-9

N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3303176
CAS No.: 920174-82-9
M. Wt: 465.3 g/mol
InChI Key: PQSDRMWXFGHIIE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17BrN6O3S and its molecular weight is 465.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural elements:

  • Bromophenyl group : Known for enhancing biological activity due to the electron-withdrawing nature of bromine.
  • Methoxy group : Often associated with increased lipophilicity and biological activity.
  • Tetrazole ring : This moiety is linked to various pharmacological profiles, including anticonvulsant and anti-inflammatory activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of compounds containing the pyridine and thiazole rings exhibit significant anticancer properties. For instance, compounds similar to N-(4-bromophenyl)-2-(5-methoxy...) have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
N-(4-bromophenyl)-2-(5-methoxy...)A549 (Lung)12.5
N-(4-bromophenyl)-2-(5-methoxy...)MCF7 (Breast)15.3

2. Anticonvulsant Properties

The tetrazole moiety has been linked to anticonvulsant effects. Studies have shown that compounds with similar structures can effectively reduce seizure activity in animal models.

CompoundModelED50 (mg/kg)Reference
N-(4-bromophenyl)-2-(5-methoxy...)PTZ Seizure Model18.4
N-(4-bromophenyl)-2-(5-methoxy...)MES Seizure Model24.3

3. Antimicrobial Activity

Compounds with thiazole and pyridine derivatives have demonstrated antimicrobial properties against various strains, suggesting potential applications in treating infections.

The mechanisms by which N-(4-bromophenyl)-2-(5-methoxy...) exerts its biological effects are still under investigation but may include:

  • Inhibition of cell proliferation : Through interference with cell cycle progression.
  • Modulation of neurotransmitter systems : Particularly in the case of anticonvulsant activity.
  • Interaction with specific protein targets : Such as Bcl-2 family proteins, which are crucial in regulating apoptosis.

Case Study 1: Anticancer Efficacy

A study conducted on A549 lung adenocarcinoma cells revealed that treatment with N-(4-bromophenyl)-2-(5-methoxy...) resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anticonvulsant Evaluation

In a controlled experiment using the PTZ model, the compound demonstrated a protective effect against seizures, with a favorable safety profile indicated by a high protection index compared to other known anticonvulsants.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O3S/c1-23-17(20-21-22-23)28-10-13-7-14(25)15(27-2)8-24(13)9-16(26)19-12-5-3-11(18)4-6-12/h3-8H,9-10H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDRMWXFGHIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 4
N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.